molecular formula C9H11NO B167578 1-(2-(Methylamino)phenyl)ethanone CAS No. 1859-75-2

1-(2-(Methylamino)phenyl)ethanone

Cat. No. B167578
CAS RN: 1859-75-2
M. Wt: 149.19 g/mol
InChI Key: CUHJQPWOSWMIAU-UHFFFAOYSA-N
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Patent
US04328341

Procedure details

149 mgs (1 mMol) of 1-(2'-methylaminophenyl)ethanone was heated under reflux with 4 mMol of sodium ethoxide and 4 mMol of diethyl oxalate in 7 ml of ethanol for 11/2 hr. The reaction mixture, which contained the sodium salt of ethyl (2-N-methylaminobenzoyl)pyruvic acid was poured into dilute hydrochloric acid and extracted with chloroform. Evaporation to dryness and boiling the residue in diethyl ether afforded, after storing at 0°-5°, 160 mgs (70%) of the title product, mp 114°-5°.
Quantity
149 mg
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step Two
Quantity
4 mmol
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl (2-N-methylaminobenzoyl)pyruvic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9](=[O:11])[CH3:10].[O-]CC.[Na+].[C:16](OCC)(=O)[C:17]([O:19][CH2:20][CH3:21])=[O:18].[Na].Cl>C(O)C>[CH3:1][N:2]1[C:3]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:9](=[O:11])[CH:10]=[C:16]1[C:17]([O:19][CH2:20][CH3:21])=[O:18] |f:1.2,^1:25|

Inputs

Step One
Name
Quantity
149 mg
Type
reactant
Smiles
CNC1=C(C=CC=C1)C(C)=O
Step Two
Name
Quantity
4 mmol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
4 mmol
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
ethyl (2-N-methylaminobenzoyl)pyruvic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
Evaporation to dryness
CUSTOM
Type
CUSTOM
Details
afforded
CUSTOM
Type
CUSTOM
Details
after storing at 0°-5°

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC(C2=CC=CC=C12)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.